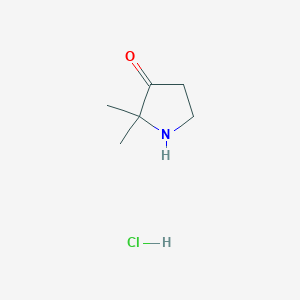

2,2-Dimethylpyrrolidin-3-one hydrochloride

描述

属性

IUPAC Name |

2,2-dimethylpyrrolidin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-6(2)5(8)3-4-7-6;/h7H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVSRCQQCQAWGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CCN1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Multi-Step Synthesis from Pyrrolidine Derivatives

A representative approach involves starting from substituted pyrrolidine or pyridine derivatives, followed by functional group transformations including methylation, oxidation, chlorination, and amination to yield the target compound.

A patent describing a related preparation of pyridine derivatives (which can be converted into pyrrolidinones) outlines the following key steps, adaptable to 2,2-dimethylpyrrolidin-3-one hydrochloride synthesis:

| Step | Reaction Type | Conditions | Description |

|---|---|---|---|

| 1 | Methylation | Aqueous NaOH, ice bath 0–4 °C, slow addition of dimethyl phosphate, stirring 3–6 h | Introduces methyl groups to precursor molecules |

| 2 | Amination | Strong aqueous ammonia, 40–45 °C, 3–6 h | Converts ketone or pyran intermediates to pyridone derivatives |

| 3 | Chlorination | Phosphorus oxychloride, reflux 8–12 h, ice bath addition | Converts pyridone to chlorinated pyridine derivatives |

| 4 | Oxidation | H₂O₂ and glacial acetic acid, 50–80 °C, 3–6 h | Oxidizes chlorinated pyridine to N-oxide derivatives |

| 5 | Acetylation and Hydrolysis | Acetic anhydride, reflux 4 h, followed by NaOH treatment at 90 °C | Introduces acetyl groups and hydrolyzes intermediates to hydroxyl derivatives |

| 6 | Chloromethylation | Sulfur oxychloride in methylene dichloride, 0–3 °C, 2 h | Final chloromethylation step to yield hydrochloride salt |

This sequence, though specific to a related pyridine derivative, illustrates the complexity and precision required in preparing pyrrolidinone hydrochlorides, including this compound.

Direct Synthesis via Alkylation and Cyclization

Another approach involves the alkylation of suitable amine precursors (e.g., pyrrolidine derivatives) with methylating agents, followed by cyclization and oxidation steps to form the 2,2-dimethylpyrrolidin-3-one ring system. The hydrochloride salt is then formed by treatment with hydrochloric acid.

Key reaction parameters include:

- Use of solvents such as methylene chloride or tetrahydrofuran.

- Controlled temperature (0–25 °C) to prevent side reactions.

- Catalysts or bases like potassium carbonate to facilitate alkylation.

- Purification by crystallization or chromatography to isolate the hydrochloride salt.

Industrial and Laboratory Scale Production

In industrial settings, continuous flow reactors are employed to enhance control over reaction parameters, improve yields, and scale up production while maintaining product purity. Advanced purification methods such as recrystallization and chromatographic techniques ensure high-quality this compound.

Reaction Analysis and Optimization

Oxidation Reactions

Oxidation steps are critical for converting intermediate amines or pyridines to the corresponding N-oxides or lactams. Typical oxidizing agents include hydrogen peroxide or peracids under controlled temperature and pH.

| Oxidant | Conditions | Outcome | Notes |

|---|---|---|---|

| H₂O₂ + Glacial Acetic Acid | 50–80 °C, 3–6 h | Formation of N-oxide intermediates | Requires careful control to avoid over-oxidation |

Chlorination and Chloromethylation

Phosphorus oxychloride and sulfur oxychloride are commonly used chlorinating agents to introduce chloride substituents, which facilitate subsequent salt formation.

| Chlorinating Agent | Conditions | Product | Yield |

|---|---|---|---|

| POCl₃ | Reflux 8–12 h | Chloropyridine intermediates | Moderate to high |

| SOCl₂ | 0–3 °C, 2 h | Chloromethyl hydrochloride salt | ~70–80% |

Data Table Summarizing Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Methylation | NaOH, dimethyl phosphate, 0–4 °C, 3–6 h | Methylated pyran/keto intermediate | 60–70 | Controlled temp critical |

| 2 | Amination | Aqueous NH₃, 40–45 °C, 3–6 h | Pyridone derivative | 65–75 | Recrystallization improves purity |

| 3 | Chlorination | POCl₃, reflux 8–12 h | Chloropyridine | 70–80 | Requires careful handling |

| 4 | Oxidation | H₂O₂/acetic acid, 50–80 °C, 3–6 h | N-oxide intermediate | 60–70 | Avoid over-oxidation |

| 5 | Acetylation & Hydrolysis | Acetic anhydride, reflux 4 h; NaOH, 90 °C, 4 h | Hydroxylated intermediate | 55–65 | Sequential steps needed |

| 6 | Chloromethylation | SOCl₂, methylene chloride, 0–3 °C, 2 h | 2-chloromethyl pyridine hydrochloride | 75–80 | Final salt formation |

Research Findings and Notes

- The multi-step synthesis requires strict temperature control, especially during methylation and chlorination, to avoid by-products and degradation.

- Yields vary depending on reagent purity, reaction time, and temperature stability.

- Purification by recrystallization from solvents such as acetone or ethanol is essential to obtain high-purity hydrochloride salt.

- The hydrochloride form enhances compound stability and facilitates handling and storage.

- Oxidation steps are sensitive and require monitoring by techniques like TLC or HPLC to ensure completion without degradation.

- Industrial processes benefit from continuous flow technology to optimize reaction kinetics and scalability.

化学反应分析

2,2-Dimethylpyrrolidin-3-one hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where common reagents include halides and other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

A. Chemistry

- Building Block for Organic Synthesis : It serves as a precursor in the synthesis of complex organic molecules, facilitating the development of novel compounds with desired properties.

- Reactivity Studies : The compound is used to investigate reaction mechanisms involving nucleophilic substitutions and other transformations.

B. Biological Applications

- Enzyme Mechanism Studies : 2,2-Dimethylpyrrolidin-3-one hydrochloride acts as a ligand in biochemical assays, aiding in the exploration of enzyme mechanisms and interactions.

- Cell Culture Buffering Agent : It functions as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5, which is crucial for optimal cellular function .

C. Medicinal Chemistry

- Therapeutic Potential : The compound has been explored for its potential antibacterial properties, particularly against multidrug-resistant bacterial strains such as Staphylococcus aureus and Acinetobacter baumannii. In vitro studies have demonstrated significant antimicrobial activity, suggesting its utility in treating resistant infections .

- Drug Development : As a derivative of dimethylamine, it contributes to the design of new pharmacological agents, enhancing the efficacy of existing drugs through structural modifications .

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Antibacterial Activity : A study reported that this compound exhibited potent activity against resistant bacterial strains with minimum inhibitory concentration (MIC) values indicating effective therapeutic doses in animal models.

- Enzyme Inhibition Studies : Research has demonstrated its role in inhibiting specific enzymes, providing insights into its mechanism of action and potential therapeutic applications .

Comparison with Related Compounds

The distinct chiral nature of this compound sets it apart from non-chiral analogs. The following table summarizes key differences:

| Compound | Chiral | Key Applications |

|---|---|---|

| 2,2-Dimethylpyrrolidin-3-one HCl | Yes | Antibacterial, enzyme inhibition |

| N,N-Dimethylpyrrolidine | No | General organic synthesis |

| N-Methylpyrrolidine | No | Limited applications in medicinal chemistry |

作用机制

The mechanism of action of 2,2-Dimethylpyrrolidin-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

相似化合物的比较

1-Aminopyrrolidin-2-one Hydrochloride (CAS: 20386-22-5)

- Molecular Formula : C₄H₈ClN₂O

- Molecular Weight : 136.58 g/mol

- Melting Point : 227°C

- The higher melting point suggests greater crystalline stability compared to 2,2-dimethylpyrrolidin-3-one hydrochloride .

1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one Hydrochloride (CAS: 1311313-56-0)

- Molecular Formula : C₁₁H₁₃ClN₂O·HCl

- Molecular Weight : 261.15 g/mol

- The aromatic group may enhance binding affinity in biological targets .

1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one

- Molecular Formula: Not explicitly provided in evidence.

- Key Features: Synthesized via green chemistry methods (e.g., using diethylmalonate and lithium chloride). The quinoxaline substituent contributes to antimicrobial activity, as demonstrated in biological screening and docking studies .

Comparison with Non-Ketone Analogues

3,3-Dimethylpyrrolidine Hydrochloride (CAS: 792915-20-9)

- Molecular Formula : C₆H₁₄ClN

- Molecular Weight : 135.63 g/mol

- Key Features: A saturated pyrrolidine ring lacking the ketone oxygen.

Physicochemical Properties Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 2,2-Dimethylpyrrolidin-3-one HCl | C₆H₁₂ClNO | 149.62 | Not reported | 2,2-dimethyl, 3-ketone |

| 1-Aminopyrrolidin-2-one HCl | C₄H₈ClN₂O | 136.58 | 227 | 1-amino, 2-ketone |

| 1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one HCl | C₁₁H₁₃ClN₂O·HCl | 261.15 | Not reported | 2-chlorophenyl, 3-methylamino |

| 3,3-Dimethylpyrrolidine HCl | C₆H₁₄ClN | 135.63 | Not reported | Saturated pyrrolidine |

生物活性

2,2-Dimethylpyrrolidin-3-one hydrochloride, a nitrogen-containing heterocyclic compound, is recognized for its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in research and medicine.

This compound exhibits significant biochemical interactions, influencing various enzymes and proteins. Notably, it has been associated with:

- Antimicrobial Activity : Demonstrated effectiveness against a range of microbial pathogens.

- Anti-inflammatory Effects : Modulation of inflammatory pathways has been observed.

- Anticancer Properties : Induction of apoptosis in cancer cells has been reported.

Cellular Effects

The compound's impact on cellular processes is profound:

- Cell Signaling : It influences key signaling pathways that regulate cell growth and apoptosis.

- Gene Expression : Modulates the expression of genes involved in inflammation and cancer progression.

- Metabolic Processes : Alters metabolic flux by interacting with various metabolic enzymes.

Molecular Mechanisms

At the molecular level, this compound operates through several mechanisms:

- Enzyme Inhibition : It can inhibit enzyme activity by binding to active sites or altering conformational states.

- Transcription Factor Interaction : The compound may influence transcription factors that regulate gene expression.

1. Antimicrobial Activity

A study demonstrated that this compound exhibited significant antibacterial properties against strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) was found to be notably low, indicating potent antimicrobial action.

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | <32 |

| S. aureus | <50 |

2. Anti-inflammatory Effects

In vitro assays indicated that the compound could reduce the secretion of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.

3. Anticancer Activity

Research has shown that treatment with this compound leads to increased apoptosis in various cancer cell lines. A notable study reported a dose-dependent increase in apoptotic markers when treated with this compound.

Dosage Effects in Animal Models

The biological activity of this compound varies significantly with dosage:

- Low Doses : Exhibited beneficial effects including antimicrobial and anti-inflammatory actions.

- High Doses : Potentially toxic effects were observed, including organ damage and disruption of normal cellular functions.

Metabolic Pathways

The compound is metabolized through various pathways involving enzymes that facilitate its conversion into bioactive metabolites. This metabolic versatility may enhance its therapeutic potential by producing active forms that exert different biological effects.

Transport and Distribution

The distribution of this compound within biological systems is mediated by specific transport proteins. Understanding these mechanisms is crucial for optimizing its therapeutic applications.

常见问题

Q. What are the standard methods for synthesizing 2,2-dimethylpyrrolidin-3-one hydrochloride, and how are reaction conditions optimized?

Synthesis typically involves cyclization of a β-ketoamide precursor followed by hydrochloric acid salt formation. For example, similar pyrrolidinone derivatives are synthesized via multi-step reactions involving amidation, cyclization, and acidification (e.g., using HCl in aqueous conditions at 50°C to achieve clear solutions) . Optimization focuses on:

- Temperature control : Heating to 50°C improves solubility and reaction homogeneity .

- Acid concentration : Excess HCl ensures complete salt formation and minimizes unreacted intermediates .

- Purification : Recrystallization from ethanol/water mixtures enhances purity, as demonstrated for analogous compounds like 1-aminopyrrolidin-2-one hydrochloride (mp: 227°C) .

Q. How is the compound characterized to confirm structural integrity and purity?

Key techniques include:

- Melting point analysis : Compare observed mp (e.g., ~227°C for similar hydrochlorides) with literature values to detect impurities .

- NMR spectroscopy : H and C NMR validate substituent positions (e.g., methyl groups at C2 and ketone at C3) .

- HPLC : Quantify purity (>95%) using reverse-phase columns and UV detection, referencing impurity standards like those in pharmaceutical analysis .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Typically soluble in polar solvents (water, ethanol) but insoluble in non-polar solvents. Heating to 50°C improves aqueous solubility .

- Stability : Store at 2–8°C in airtight containers to prevent hydrolysis of the pyrrolidinone ring. Stability studies for related compounds show no degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can conflicting data on physical properties (e.g., melting point discrepancies) be resolved?

Contradictions often arise from impurities or polymorphic forms. Mitigation strategies include:

- Recrystallization : Use solvent mixtures (e.g., ethanol/water) to isolate a single crystalline phase .

- Thermogravimetric analysis (TGA) : Differentiate between decomposition and melting events .

- Cross-validation : Compare data with structurally related compounds, such as 3-methyl-4-piperidone hydrochloride (mp: ~200°C), to identify outliers .

Q. What computational methods are used to predict reactivity or interactions of this compound?

- Molecular docking : Simulate binding to biological targets (e.g., enzymes) using software like MOE .

- DFT calculations : Optimize geometry and predict spectroscopic properties (e.g., IR bands for ketone and ammonium groups) .

- Solubility modeling : Use Hansen solubility parameters to screen solvent systems for crystallization .

Q. How are impurities profiled and controlled during synthesis?

- ICH guidelines : Identify critical impurities (e.g., unreacted intermediates, byproducts) via HPLC-MS .

- Spiking experiments : Add reference standards (e.g., 2-ethyl-2-(3-methoxyphenyl)pyrrolidine derivatives) to quantify limits of detection .

- Process refinement : Adjust reaction time/temperature to minimize side products (e.g., over-alkylation) .

Q. What strategies are employed to scale up synthesis while maintaining yield and purity?

- Flow chemistry : Continuous processing reduces variability in cyclization steps .

- Design of Experiments (DoE) : Optimize parameters like HCl stoichiometry and agitation rate .

- In-line monitoring : Use PAT (Process Analytical Technology) tools for real-time purity assessment .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。